3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-{2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}propanamide
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Overview
Description
3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-{2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}propanamide is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a fused isoindoloquinazoline core, which is a common motif in many bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-{2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}propanamide can be achieved through a multi-step process involving several key reactions:
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Cyclocondensation/Cyclocarbonylation Sequence: : A practical and efficient method involves a palladium-catalyzed one-pot three-component cascade reaction of 2-aminobenzamides with 2-bromobenzaldehydes and carbon monoxide under atmospheric pressure . This reaction forms the isoindoloquinazoline core by constructing four new C–C/C–N bonds and two new rings simultaneously.
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Diastereoselective Synthesis: : Another method involves a Lewis-acid mediated reaction of enamides with N-aryl-acylimines to afford the desired fused heterocyclic isoindolinones in high yields and diastereoselectivities .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. The use of continuous flow reactors and automation could further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the isoindoloquinazoline core, potentially forming alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole and isoindoloquinazoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.
Scientific Research Applications
3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-{2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new drugs, particularly in the treatment of cancer and bacterial infections.
Biological Studies: Its ability to interact with various biological targets makes it useful in studying cellular pathways and mechanisms of action.
Industrial Applications: The compound can be used in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-{2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with DNA gyrase and topoisomerase II, enzymes crucial for DNA replication and cell division.
Pathways Involved: By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Aryl IsoIndolo-Quinoline (AIIQ): These compounds share a similar isoindoloquinoline core and have shown significant antitumor activities.
Vinyl IsoIndolo-Quinoline (VIIQ): These compounds also have a similar core structure and are synthesized using a three-component imino Diels–Alder reaction.
Uniqueness
3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-{2-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]ethyl}propanamide stands out due to its unique combination of the isoindoloquinazoline core with a benzimidazole moiety, which may confer distinct biological activities and therapeutic potential.
Properties
Molecular Formula |
C28H25N5O4 |
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Molecular Weight |
495.5 g/mol |
IUPAC Name |
3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[2-[2-(hydroxymethyl)benzimidazol-1-yl]ethyl]propanamide |
InChI |
InChI=1S/C28H25N5O4/c34-17-24-30-21-10-4-6-12-23(21)31(24)16-14-29-25(35)13-15-32-26-18-7-1-2-8-19(18)28(37)33(26)22-11-5-3-9-20(22)27(32)36/h1-12,26,34H,13-17H2,(H,29,35) |
InChI Key |
OUYCHFJBMURTDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CCC(=O)NCCN5C6=CC=CC=C6N=C5CO |
Origin of Product |
United States |
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